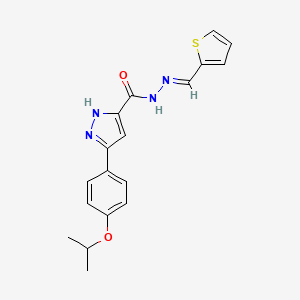
(E)-3-(4-isopropoxyphenyl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(4-isopropoxyphenyl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C18H18N4O2S and its molecular weight is 354.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-3-(4-isopropoxyphenyl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a unique structural configuration that may influence its pharmacological properties, making it a candidate for various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H19N5O2S
- Molar Mass : 349.39 g/mol
- CAS Number : 634894-77-2
The biological activity of this compound is hypothesized to result from its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory processes, microbial resistance, and cancer cell proliferation. Its structural components suggest potential binding sites that could modulate biological pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to this compound have shown significant activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.22 - 0.25 µg/mL |
| Escherichia coli | 0.5 - 1.0 µg/mL |
| Candida albicans | 0.5 - 2.0 µg/mL |
These findings indicate that the compound may have potential as an antimicrobial agent, particularly against resistant strains of bacteria and fungi .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. Some derivatives exhibit inhibitory effects on cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values indicating their effectiveness:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | MCF-7 | 12 ± 3 |
| Compound 2 | MDA-MB-231 | 15 ± 4 |
These results suggest that this compound may inhibit tumor growth through mechanisms that require further exploration .
Anti-inflammatory Activity
Pyrazole derivatives are known for their anti-inflammatory effects, which may be attributed to their ability to inhibit cyclooxygenase (COX) enzymes or other inflammatory mediators. The presence of the thiophene moiety in the structure could enhance this activity by stabilizing interactions with target proteins involved in inflammatory pathways .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of pyrazole derivatives:
-
Antimicrobial Evaluation :
A study conducted on novel pyrazole derivatives demonstrated significant antimicrobial activity against multiple bacterial strains, with specific focus on biofilm formation inhibition . -
Anticancer Studies :
Research on dihydropyrazole derivatives indicated promising results in terms of antiproliferative effects against breast cancer cell lines, suggesting a potential role in cancer therapy . -
Inflammatory Response Modulation :
Investigations into the anti-inflammatory properties of pyrazole derivatives revealed their capability to reduce inflammation markers in vitro, supporting their therapeutic use in inflammatory diseases .
属性
IUPAC Name |
3-(4-propan-2-yloxyphenyl)-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-12(2)24-14-7-5-13(6-8-14)16-10-17(21-20-16)18(23)22-19-11-15-4-3-9-25-15/h3-12H,1-2H3,(H,20,21)(H,22,23)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNHTTDXTCOXOG-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














